Halostachine hydrochloride

CAS No.: 142467-20-7

Cat. No.: VC17088498

Molecular Formula: C9H14ClNO

Molecular Weight: 187.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 142467-20-7 |

|---|---|

| Molecular Formula | C9H14ClNO |

| Molecular Weight | 187.66 g/mol |

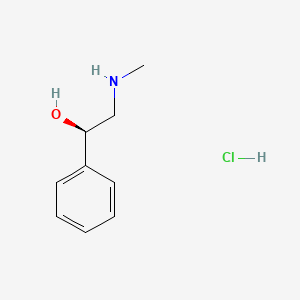

| IUPAC Name | (1R)-2-(methylamino)-1-phenylethanol;hydrochloride |

| Standard InChI | InChI=1S/C9H13NO.ClH/c1-10-7-9(11)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H/t9-;/m0./s1 |

| Standard InChI Key | NPUGYWPZOLONFA-FVGYRXGTSA-N |

| Isomeric SMILES | CNC[C@@H](C1=CC=CC=C1)O.Cl |

| Canonical SMILES | CNCC(C1=CC=CC=C1)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Halostachine hydrochloride (CAS 142467-20-7) is the hydrochloride salt of halostachine, a secondary amine with the systematic name (αR)-α-[(methylamino)methyl]benzenemethanol. Its molecular formula is C₉H₁₃NO·HCl, corresponding to a molar mass of 187.67 g/mol . The compound’s stereochemistry is defined by the (R)-configuration at the β-hydroxy position, a feature critical for its biological activity .

Table 1: Chemical and Physicochemical Properties

| Property | Value/Description |

|---|---|

| CAS Registry Number | 142467-20-7 |

| Molecular Formula | C₉H₁₃NO·HCl |

| SMILES Notation | Cl.C@H(O)CNC |

| InChI Key | NPUGYWPZOLONFA-FVGYRXGTSA-N |

| Appearance | Colorless crystalline solid |

| Solubility | Soluble in water, polar organic solvents |

The compound’s structure aligns with the phenylethanolamine class, featuring a phenyl group bonded to an ethanolamine backbone with an N-methyl substitution . This configuration enables interactions with adrenergic receptors, as discussed in subsequent sections.

Natural Occurrence and Biosynthetic Sources

Halostachine was first identified in Halostachys caspica, a halophytic shrub native to Central Asia . Subsequent studies detected its presence in:

-

Perennial ryegrass (Lolium perenne)

-

Tall fescue (Festuca arundinacea)

-

Rat brain tissue (implied via N-methylphenylethanolamine detection)

Pharmacological Mechanisms and Receptor Interactions

Halostachine hydrochloride exerts its effects primarily through β-adrenergic receptor (β-AR) agonism. In vitro studies demonstrate its ability to stimulate cAMP accumulation via β₂-AR activation, albeit with 19% the efficacy of adrenaline .

Table 2: Receptor Activation Profile (Relative to Adrenaline = 100%)

| Receptor Subtype | Efficacy (Eₘₐₓ) | Potency (EC₅₀) |

|---|---|---|

| β₂-Adrenergic | 19% | Not reported |

| α₁-Adrenergic | <5% | Not reported |

| β₁-Adrenergic | <10% | Not reported |

Synthetic Routes and Chemical Modification

Industrial synthesis typically employs racemic routes due to cost considerations. A classical approach, as described by Durden et al., involves:

-

Bromination of acetophenone to α-bromoacetophenone.

-

Condensation with N-methylbenzylamine to form an amino-ketone intermediate.

-

Reduction with LiAlH₄ to yield the amino-alcohol.

-

Catalytic hydrogenation (Pd/C) to remove the benzyl protecting group .

Future Research Directions

Critical knowledge gaps include:

-

Enantiomer-specific pharmacology: Natural (R)- vs. synthetic (S)-forms.

-

Long-term toxicity: Particularly cardiovascular effects.

-

Drug interactions: Synergism with stimulants like caffeine.

-

Clinical efficacy: Randomized controlled trials for weight loss.

Addressing these questions will determine whether halostachine hydrochloride transitions from a supplement curiosity to a clinically relevant therapeutic.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume